molecular formula C6H7BrF4 B6185877 1-(bromomethyl)-3-fluoro-1-(trifluoromethyl)cyclobutane CAS No. 2624138-68-5

1-(bromomethyl)-3-fluoro-1-(trifluoromethyl)cyclobutane

Cat. No.: B6185877
CAS No.: 2624138-68-5
M. Wt: 235
InChI Key:
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Description

1-(Bromomethyl)-3-fluoro-1-(trifluoromethyl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with bromomethyl, fluoro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(bromomethyl)-3-fluoro-1-(trifluoromethyl)cyclobutane typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.

    Introduction of Substituents:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3-fluoro-1-(trifluoromethyl)cyclobutane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The compound can be oxidized to introduce functional groups such as alcohols or carboxylic acids.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or amines in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield a hydroxymethyl derivative, while oxidation with potassium permanganate could yield a carboxylic acid derivative.

Scientific Research Applications

1-(Bromomethyl)-3-fluoro-1-(trifluoromethyl)cyclobutane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which 1-(bromomethyl)-3-fluoro-1-(trifluoromethyl)cyclobutane exerts its effects depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the fluoro and trifluoromethyl groups can influence the compound’s reactivity and stability through electronic effects.

Molecular Targets and Pathways

In biological systems, the compound may interact with enzymes or receptors, potentially inhibiting or modifying their activity. The exact molecular targets and pathways would depend on the specific biological context and the structure of the compound being synthesized from it.

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane: Lacks the fluoro group, which may affect its reactivity and applications.

    1-(Bromomethyl)-3-chloro-1-(trifluoromethyl)cyclobutane: Substitution of the fluoro group with a chloro group can lead to different reactivity and properties.

    1-(Bromomethyl)-3-fluoro-1-methylcyclobutane: Replacement of the trifluoromethyl group with a methyl group can significantly alter the compound’s electronic properties and reactivity.

Uniqueness

1-(Bromomethyl)-3-fluoro-1-(trifluoromethyl)cyclobutane is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric effects. These features can enhance the compound’s stability and reactivity, making it valuable for specific synthetic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2624138-68-5

Molecular Formula

C6H7BrF4

Molecular Weight

235

Purity

95

Origin of Product

United States

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